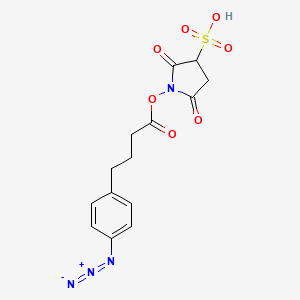

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate: is a photoreactive, water-soluble compound primarily used in biochemical research. It is known for its ability to react with primary amines, making it a valuable tool in proteomics and other fields of molecular biology . The molecular formula of this compound is C₁₄H₁₄N₄O₇S, and it has a molecular weight of 382.35 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:

Photoreaction: Upon exposure to UV light, the azido group forms a highly reactive nitrene, which can insert into C-H and N-H bonds.

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Photoreaction: UV light is used to activate the azido group.

Substitution Reactions: Primary amines in aqueous or organic solvents under mild conditions.

Major Products Formed:

Photoreaction: Nitrene intermediates that can form covalent bonds with nearby molecules.

Substitution Reactions: Amide bonds with primary amines.

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemistry and Molecular Biology

- Cross-Linking Proteins : The compound is extensively used to cross-link proteins for studying protein-protein interactions. This application is vital in understanding cellular mechanisms and signaling pathways.

- Nucleic Acid Studies : It aids in cross-linking nucleic acids, which is essential for examining DNA-protein interactions and gene regulation mechanisms .

-

Drug Development

- Targeted Drug Delivery : Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is employed in developing conjugates for targeted drug delivery systems. By linking therapeutic agents to specific biomolecules, it enhances the efficacy and specificity of treatments .

- Diagnostics : The compound is used in creating diagnostic tools that can selectively bind to disease markers, aiding in early detection and treatment monitoring .

-

Material Science

- Biosensors : Its photoreactive properties make it suitable for developing biosensors that detect specific biomolecules through covalent bonding and signal amplification mechanisms .

Case Studies

- Protein Interaction Studies : Research has demonstrated that using this compound allows scientists to elucidate complex protein interaction networks within cells. By cross-linking proteins in vivo, researchers can identify interaction partners that are critical for cellular function .

- Therapeutic Conjugates : In a study involving interleukin conjugates for cancer treatment, this compound was utilized to link therapeutic agents to targeting moieties, enhancing specificity towards cancer cells while minimizing side effects .

Mécanisme D'action

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate exerts its effects through two primary mechanisms:

Photoreaction Mechanism: Upon UV activation, the azido group forms a nitrene, which can insert into C-H and N-H bonds, forming covalent linkages with target molecules.

Substitution Mechanism: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Sulphosuccinimidyl 4-(N-maleimidophenyl)butyrate: Similar in structure but contains a maleimide group instead of an azido group.

Sulphosuccinimidyl 4-(p-azidophenyl)butyrate: A closely related compound with similar photoreactive properties.

Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .

Activité Biologique

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate (sulfo-sAPB) is a chemical compound primarily utilized in bioconjugation and crosslinking applications. It is a water-soluble, amine-reactive crosslinker that contains an azide group, allowing it to participate in bioorthogonal reactions. This compound has gained attention in various biological studies due to its potential applications in drug delivery, protein labeling, and cellular imaging.

Sulfo-sAPB functions by reacting with primary amines on proteins to form stable amide bonds. The azide moiety enables further functionalization through click chemistry, particularly with alkynes, which can facilitate the attachment of various biomolecules or imaging agents. This property is crucial for studying protein interactions and dynamics within biological systems.

Applications in Research

- Protein Crosslinking : Sulfo-sAPB is used to crosslink proteins in order to stabilize complexes for structural studies or to analyze protein-protein interactions.

- Cellular Imaging : By conjugating sulfo-sAPB to fluorescent dyes or other imaging agents, researchers can visualize specific proteins within cells, aiding in the understanding of cellular processes.

- Drug Delivery Systems : The ability to attach therapeutic agents to proteins using sulfo-sAPB can enhance targeted delivery mechanisms in cancer therapy and other diseases.

Case Study 1: Protein Interaction Studies

A study investigated the use of sulfo-sAPB to analyze the interaction between two signaling proteins involved in cancer metastasis. The researchers applied the compound to label one protein and subsequently used mass spectrometry to identify binding partners. Results showed significant binding activity, confirming the role of these proteins in tumor progression.

Case Study 2: Imaging Applications

In another research project, sulfo-sAPB was conjugated with a near-infrared dye for in vivo imaging of tumors. The compound facilitated selective targeting of cancer cells, allowing for enhanced imaging contrast compared to traditional methods. This study demonstrated the utility of sulfo-sAPB in developing advanced imaging techniques for cancer diagnostics.

Comparative Data Table

| Property | This compound (sulfo-sAPB) | Other Crosslinkers |

|---|---|---|

| Solubility | Water-soluble | Varies (some are not water-soluble) |

| Reactivity | Amine-reactive | Amine or thiol-reactive |

| Bioorthogonality | Yes (via azide-alkyne reaction) | Limited (depends on functional groups) |

| Typical Applications | Protein labeling, drug delivery, cellular imaging | Varies widely (e.g., antibody conjugation) |

Propriétés

IUPAC Name |

1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHJCWTYWKJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.